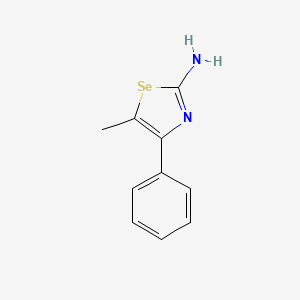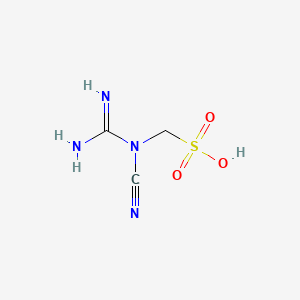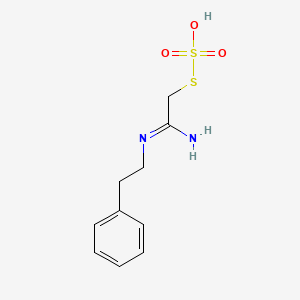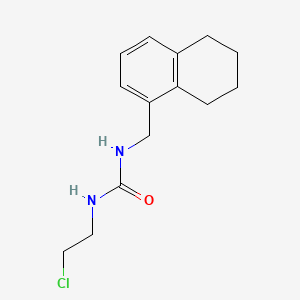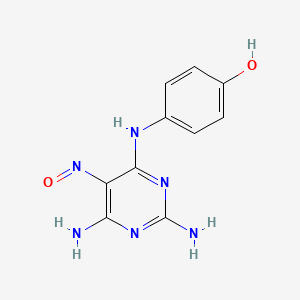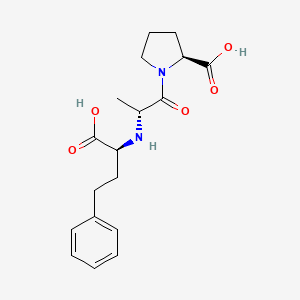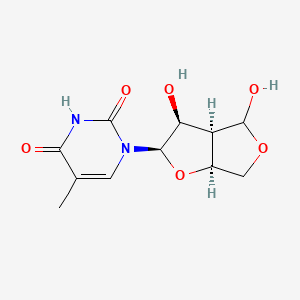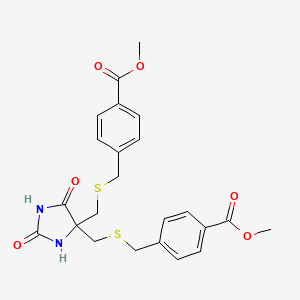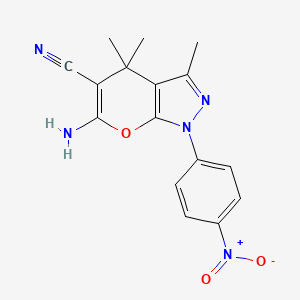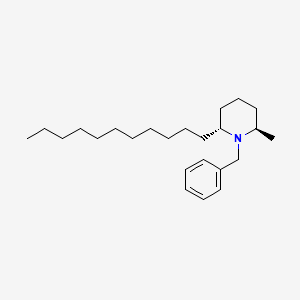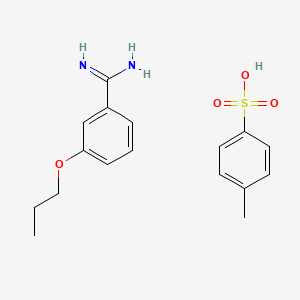
4-Methylbenzenesulfonic acid; 3-propoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 211624 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211624 involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of NSC 211624 through a series of reactions, often involving catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of NSC 211624 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
NSC 211624 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents, often under inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and other reagents, typically in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Scientific Research Applications
NSC 211624 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 211624 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Properties
CAS No. |
24722-36-9 |
|---|---|
Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O.C7H8O3S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7H,2,6H2,1H3,(H3,11,12);2-5H,1H3,(H,8,9,10) |
InChI Key |
SIVABWONJMNFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


